Dihydrolinalool

Fragrance stability Oxidative degradation Functional product formulation

Dihydrolinalool (CAS 2270-57-7, also 18479-49-7), chemically 3,7-dimethyloct-6-en-3-ol, is a C10 monoterpenoid tertiary alcohol with the molecular formula C10H20O and a molecular weight of 156.27 g/mol. It is a colorless liquid with a boiling point of 201°C at 101.3 kPa, a specific gravity range of 0.850–0.859, and a refractive index of 1.452–1.457.

Molecular Formula C10H20O
Molecular Weight 156.26 g/mol
CAS No. 2270-57-7
Cat. No. B15598387
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDihydrolinalool
CAS2270-57-7
Molecular FormulaC10H20O
Molecular Weight156.26 g/mol
Structural Identifiers
InChIInChI=1S/C10H20O/c1-5-10(4,11)8-6-7-9(2)3/h7,11H,5-6,8H2,1-4H3
InChIKeyJRTBBCBDKSRRCY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dihydrolinalool (CAS 2270-57-7) — Technical Specifications and Product Profile for Industrial Procurement


Dihydrolinalool (CAS 2270-57-7, also 18479-49-7), chemically 3,7-dimethyloct-6-en-3-ol, is a C10 monoterpenoid tertiary alcohol with the molecular formula C10H20O and a molecular weight of 156.27 g/mol [1]. It is a colorless liquid with a boiling point of 201°C at 101.3 kPa, a specific gravity range of 0.850–0.859, and a refractive index of 1.452–1.457 [1]. Its odor profile is characterized as fresh, woody with citrus nuances reminiscent of rosewood oil [1]. The compound possesses one remaining double bond (at the 6,7-position) following partial hydrogenation of linalool, which defines both its chemical identity and its intermediate physicochemical profile between the fully unsaturated linalool and the fully saturated tetrahydrolinalool .

Why Dihydrolinalool (CAS 2270-57-7) Cannot Be Substituted with Generic Linalool or Tetrahydrolinalool


Linalool, dihydrolinalool, and tetrahydrolinalool represent a graded spectrum of hydrogenation that dictates fundamentally different performance characteristics across three critical dimensions: oxidative stability, olfactory intensity, and regulatory classification. Simply substituting dihydrolinalool with linalool — the cheaper, more widely available alternative — introduces vulnerability to oxidative degradation in surfactant and perborate-containing formulations, and triggers mandatory EU allergen labeling requirements that dihydrolinalool avoids . Conversely, substituting with tetrahydrolinalool, while providing maximum stability, sacrifices the distinctive woody-rosewood character and olfactory impact that dihydrolinalool uniquely preserves within the series . Furthermore, the synthetic route to dihydrolinalool as a primary target requires precise control of hydrogenation selectivity — a parameter that varies significantly with catalyst choice and reaction conditions, as demonstrated by the 82.5% selectivity for 6,7-dihydrolinalool achievable with biochar-supported Ni–Pd catalysts [1]. Generic substitution without understanding these quantifiable trade-offs in stability, sensory performance, and regulatory compliance leads directly to formulation failure, off-odor development, or non-compliance.

Dihydrolinalool (CAS 2270-57-7) — Quantitative Comparative Evidence for Scientific Selection and Procurement


Oxidative Stability Comparison: Dihydrolinalool vs. Linalool vs. Tetrahydrolinalool in Functional Formulations

The hydrogenation state directly determines oxidative stability across the linalool series. Linalool, with two double bonds, is highly susceptible to auto-oxidation, forming allergenic hydroperoxides and requiring antioxidant stabilization in many formulations. Dihydrolinalool, retaining only one double bond (6,7-position), exhibits substantially improved oxidative stability compared to linalool, enabling its use in surfactant-containing and oxidizing environments where linalool would rapidly degrade . Tetrahydrolinalool, with zero double bonds, represents the maximum stability endpoint in this series, surviving even aggressive bleach and acid-based detergent matrices . Dihydrolinalool thus occupies a quantifiable intermediate position: sufficiently stable for the majority of functional fragrance applications while retaining the characteristic woody-rosewood olfactory profile that full hydrogenation erases.

Fragrance stability Oxidative degradation Functional product formulation Hydrogenation series

Catalytic Hydrogenation Selectivity: Synthesis of Dihydrolinalool vs. Tetrahydrolinalool from Linalool

In a 2026 study published in Chemical Communications, Yadav et al. demonstrated that linalool can be selectively hydrogenated to either 6,7-dihydrolinalool or tetrahydrolinalool using biochar-supported Ni–Pd catalysts [1]. Under optimized reaction conditions of 13 bar H₂ pressure at 150°C with a 60-minute reaction time, the catalyst system achieved 82.5% selectivity for 6,7-dihydrolinalool (II) and 91.6% selectivity for tetrahydrolinalool (III), respectively [1]. This demonstrates that dihydrolinalool can be synthesized as a primary target with high selectivity using appropriate catalyst and condition tuning, rather than existing merely as an intermediate byproduct en route to tetrahydrolinalool. The metal–support interactions were confirmed as governing factors for directing selectivity [1].

Catalytic hydrogenation Selectivity Fragrance synthesis Ni–Pd catalyst

Regulatory and Allergen Status: Dihydrolinalool vs. Linalool in the EU Market

A critical differentiator in fragrance material selection is regulatory classification, particularly for products destined for the European Union market. Linalool is one of the 26 fragrance allergens mandatorily declared on cosmetic product labels under EU Regulation 1223/2009 when present above specified threshold concentrations (0.001% in leave-on products, 0.01% in rinse-off products). Dihydrolinalool, in contrast, is not subject to mandatory allergen declaration requirements in the EU, and IFRA imposes no specific usage restrictions [1]. Tetrahydrolinalool also requires no allergen declaration, but its fully saturated structure and diminished olfactory impact represent a different product profile .

IFRA compliance EU allergen labeling Fragrance regulation Regulatory affairs

Olfactory Intensity and Character Ranking Across the Linalool Hydrogenation Series

The hydrogenation state of the linalool scaffold directly modulates both olfactory intensity and character. Linalool (two double bonds) exhibits the highest olfactory intensity with a complex fresh, floral-citrus, and distinctive rosewood character . Dihydrolinalool (one double bond) demonstrates somewhat milder intensity while retaining the woody-rosewood character plus subtle blueberry and citrus facets . Tetrahydrolinalool (zero double bonds) exhibits the softest and most diffuse character, with a more floral, powdery, and delicate profile lacking the distinctive woody-rosewood signature . This positions dihydrolinalool as the optimal selection when the rosewood-woody character is essential but some improvement in stability over linalool is required.

Olfactory evaluation Fragrance creation Sensory analysis Odor profile

Physical Property Differentiation: Boiling Point and Density of Dihydrolinalool vs. Tetrahydrolinalool

The degree of hydrogenation produces measurable differences in fundamental physical properties that impact processing and formulation. Dihydrolinalool exhibits a boiling point of 201°C at atmospheric pressure and a relative density of approximately 0.86 [1][2]. In comparison, tetrahydrolinalool (fully saturated) has a lower boiling point range of 195.5–197°C and a lower relative density of 0.825–0.830 [2]. Linalool (CAS 78-70-6) has a boiling point of approximately 198–199°C. These differences, while modest, are relevant for distillation-based purification, vapor pressure considerations in fragrance diffusion, and density-dependent formulation calculations.

Physicochemical properties Boiling point Density Formulation parameters

Purity and Impurity Profile: Dihydrolinalool as Residual Component in Linalool Purification

In a skin sensitization study of linalool published in Contact Dermatitis, Basketter et al. (2002) identified and quantified impurities present in commercial linalool, including dihydrolinalool [1]. After a purification process that removed linalool oxide, epoxylinalool, 3-hexenyl butyrate, and 3,7-dimethyl-1,7-octadiene-3,6-diol, dihydrolinalool remained at 1.4% in the re-purified linalool sample, indicating its resistance to removal under the purification conditions applied and its chemical similarity to linalool [1]. This finding demonstrates that dihydrolinalool is a persistent co-occurring compound in linalool production streams and highlights the analytical challenge of achieving complete separation — a factor relevant to procurement specifications for both materials.

Material purity Impurity profiling Quality control Skin sensitization

Dihydrolinalool (CAS 2270-57-7) — Evidence-Backed Application Scenarios for R&D and Industrial Use


Functional Fragrance Formulations Requiring Moderate Oxidative Stability Without Allergen Labeling

Dihydrolinalool is the preferred selection for surfactant-containing products (soaps, shampoos, shower gels), perborate-based deodorants, and other functional fragrance applications where linalool would oxidatively degrade but where the woody-rosewood character remains essential to the fragrance profile . The absence of EU allergen declaration requirements [1] makes it particularly valuable for 'clean label' personal care products targeting the European market. This application scenario is directly supported by stability rankings and regulatory status comparisons documented in Section 3.

Woody-Floral Fragrance Accords Requiring Rosewood Character with Enhanced Formulation Robustness

In fine fragrance and personal care fragrance creation, dihydrolinalool delivers the distinctive woody-rosewood character with subtle blueberry and citrus facets that perfumers value, while providing better stability than linalool in complex formulations . It is specifically suitable for rosewood-replacement accords, floral bouquets, and compositions where the full intensity of linalool is not required but the characteristic woody signature must be preserved . This scenario is directly supported by olfactory profile comparisons in Section 3.

Synthesis Intermediate for High-Value Flavor and Fragrance Derivatives

Dihydrolinalool serves as a versatile synthetic intermediate for producing derivatives such as acetaldehyde ethyl 6-dihydrolinalyl acetal, a patented fragrance material . The availability of selective catalytic hydrogenation processes that produce dihydrolinalool with 82.5% selectivity from linalool [1] ensures dedicated production capacity for this material as a synthetic building block. This application is directly supported by catalytic selectivity data in Section 3 and patent literature documenting derivative synthesis.

Natural-Identical Flavor Applications in Beverages and Food Products

Dihydrolinalool occurs naturally in black currant (Ribes nigrum) fruit and contributes floral, woody, and berry notes to complex flavor profiles . It is applied as a flavoring agent in beverages and food products, where its medium-strength floral odor with berry nuances enhances fruit and floral flavor compositions . The compound's IFRA unrestricted status supports its use in flavor applications without regulatory constraints [1]. This scenario is supported by occurrence data and regulatory status documented in Sections 1 and 3.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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